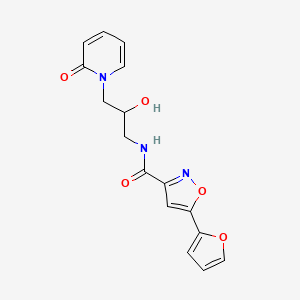

5-(furan-2-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)isoxazole-3-carboxamide

Description

5-(Furan-2-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)isoxazole-3-carboxamide is a synthetic small molecule featuring an isoxazole-3-carboxamide core substituted with a furan-2-yl group at the 5-position and a 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl chain at the amide nitrogen. This compound shares structural motifs with pharmacologically active molecules targeting diverse pathways, including immunoproteasomes, Wnt/β-catenin signaling, and p38 MAP kinase. The furan and 2-oxopyridin-1(2H)-yl groups are critical for interactions with biological targets, while the hydroxypropyl linker may enhance solubility or binding stability .

Properties

IUPAC Name |

5-(furan-2-yl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c20-11(10-19-6-2-1-5-15(19)21)9-17-16(22)12-8-14(24-18-12)13-4-3-7-23-13/h1-8,11,20H,9-10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTQKTXLWIFIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(furan-2-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a furan ring, an isoxazole moiety, and a pyridine derivative, contributing to its diverse biological interactions. Its molecular formula is with a molecular weight of approximately 262.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| CAS Number | 1797902-96-5 |

Research indicates that this compound acts primarily as an antagonist to mutant forms of Gsα proteins, which are implicated in various diseases, including McCune-Albright Syndrome and certain endocrine tumors. By selectively inhibiting these mutant proteins, the compound can reduce elevated levels of cyclic adenosine monophosphate (cAMP), thereby modulating aberrant signaling pathways without affecting normal physiological processes.

Antagonistic Properties

In vitro studies have shown that this compound effectively reduces cAMP levels in cells expressing mutant Gsα alleles. This specificity suggests its potential as a therapeutic agent targeting specific mutations rather than broad-spectrum inhibition.

Case Study 1: Selective Inhibition of Gsα Mutants

A study focusing on the interaction between the compound and Gsα proteins revealed that it binds specifically to mutant forms associated with endocrine disorders. The research highlighted its potential role in targeted therapies aimed at correcting aberrant signaling pathways caused by these mutations.

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of related compounds have indicated that modifications in the furan and pyridine moieties can enhance biological activity. For example, alterations that increase hydrophobic interactions at the binding site have been shown to improve inhibitory potency against various targets, including xanthine oxidase (XO) and other enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

*Calculated based on molecular formula (C₁₆H₁₅N₃O₅).

Key Observations:

The 2-oxopyridin-1(2H)-yl moiety is conserved in β1i subunit inhibitors () and p38 MAP kinase inhibitors (), suggesting its role in binding catalytic pockets .

Isoxazole Ring Substitutions :

- The 5-(furan-2-yl) group in the target compound and SKL 2001 is associated with improved solubility and π-π stacking interactions in kinase or proteasome targets .

- Chlorophenyl or methyl groups at the 3- and 5-positions () may enhance steric interactions but reduce metabolic stability .

Binding Affinity and Selectivity

- Immunoproteasome Inhibitors: Compounds with 2-oxopyridin-1(2H)-yl side chains (e.g., ’s Compound 1) exhibit Ki values in the low/submicromolar range for the β1i subunit. The hydroxypropyl linker in the target compound may mimic the binding pose of Compound 1, which interacts with Phe31 and Lys33 via flipped orientations .

Pharmacological Potential

- SKL 2001 : Demonstrates anti-tumor activity via Wnt pathway activation, suggesting that the target compound’s furan-isoxazole core could be repurposed for similar applications .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis of structurally similar heterocyclic compounds often involves multi-step reactions, such as condensation, cyclization, and functional group protection/deprotection. For example, pyrazole and isoxazole derivatives are typically synthesized via [3+2] cycloaddition reactions or nucleophilic substitution . To optimize efficiency, researchers should employ statistical Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). This reduces trial-and-error approaches and identifies optimal conditions . Additionally, computational tools like quantum chemical calculations can predict reaction pathways and transition states, narrowing experimental parameters .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Laboratory safety must adhere to protocols for handling reactive heterocycles and amides. Key measures include:

- Using fume hoods and personal protective equipment (PPE) to avoid inhalation/contact .

- Storing the compound in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .

- Implementing emergency procedures for spills, including neutralization with inert adsorbents and consultation with safety data sheets (SDS) .

Q. How should researchers characterize the compound’s physicochemical properties?

Standard techniques include:

- Spectroscopy : NMR (¹H/¹³C) and FT-IR for structural confirmation .

- Chromatography : HPLC or GC-MS to assess purity and stability .

- Thermal Analysis : Differential scanning calorimetry (DSC) for melting points and polymorph identification .

- Solubility Studies : Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO) .

Advanced Research Questions

Q. How can computational strategies enhance the design of molecular docking studies for this compound?

Molecular docking requires:

- Target Selection : Prioritize receptors based on structural homology (e.g., enzymes with active sites accommodating isoxazole or furan motifs) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, incorporating flexibility in ligand and protein side chains.

- Validation : Cross-validate docking results with MD simulations (e.g., GROMACS) to assess binding stability .

- Data Interpretation : Compare binding energies (ΔG) and hydrogen-bonding patterns with known inhibitors to infer activity .

Q. What methodologies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or differential binding affinities. Strategies include:

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ values) and apply statistical weighting .

- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding kinetics vs. enzymatic assays for functional inhibition) .

- Structural Elucidation : Use X-ray crystallography or Cryo-EM to resolve ligand-receptor interactions at atomic resolution .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies require:

- Analog Synthesis : Modify substituents (e.g., furan, pyridone) while retaining the core scaffold .

- Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Membrane Chromatography : Utilize mixed-mode resins for selective retention of polar heterocycles .

- Preparative HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for high-resolution separation .

- Crystallization : Screen solvents (e.g., ethanol/water) to induce nucleation and obtain high-purity crystals .

Methodological Notes

- Experimental Design : Always include controls (e.g., vehicle and positive controls) to account for assay variability .

- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate environmental impacts on stability .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and animal/human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.